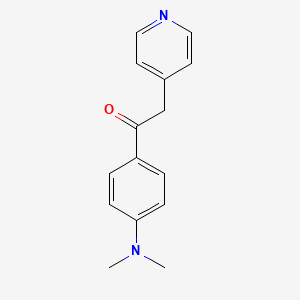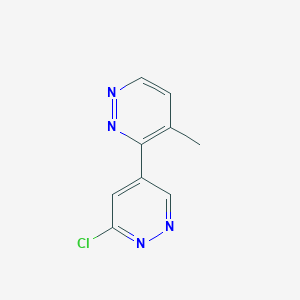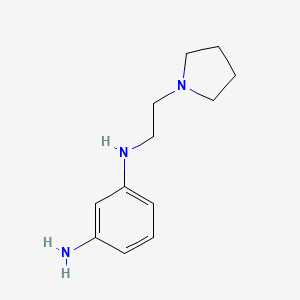
6-(1H-imidazol-2-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-imidazol-2-yl)quinoxaline is a heterocyclic compound that features both imidazole and quinoxaline rings. These structures are known for their significant biological and chemical properties. The imidazole ring, a five-membered ring containing two nitrogen atoms, is a common motif in many biologically active molecules. The quinoxaline ring, a bicyclic structure composed of a benzene ring fused to a pyrazine ring, is also prevalent in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-2-yl)quinoxaline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzylamine with glyoxal, followed by cyclization with formamide under acidic conditions . Another approach involves the reaction of 2-nitroaniline with glyoxal, followed by reduction and cyclization .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-(1H-imidazol-2-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted quinoxalines, quinoxaline N-oxides, and various quinoxaline derivatives with functional groups such as halogens, alkyl, and sulfonyl groups .
Scientific Research Applications
6-(1H-imidazol-2-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-2-yl)quinoxaline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cell signaling and metabolism.
Receptor Binding: It can bind to receptors such as adenosine and benzodiazepine receptors, modulating their activity and affecting cellular responses.
Pathways Involved: The compound influences pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxaline: Another heterocyclic compound with similar biological activities but different structural features.
Imidazo[1,5-a]quinoxaline: Known for its anticancer and neuroprotective properties.
Uniqueness: 6-(1H-imidazol-2-yl)quinoxaline stands out due to its unique combination of imidazole and quinoxaline rings, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
6-(1H-imidazol-2-yl)quinoxaline |
InChI |
InChI=1S/C11H8N4/c1-2-9-10(13-4-3-12-9)7-8(1)11-14-5-6-15-11/h1-7H,(H,14,15) |
InChI Key |
XUHLXSVMZGCWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C3=NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13877509.png)



![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)


![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)





